6-bromo-1H-indazole
Overview
Description
6-bromo-1H-indazole is a brominated derivative of indazole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The bromine atom in the 6-bromo-1H-indazole adds significant chemical reactivity, making it a valuable intermediate for various chemical syntheses, particularly in the pharmaceutical industry where it can be used to develop compounds with potential medicinal properties.
Synthesis Analysis
The synthesis of 6-bromo-1H-indazole derivatives can be achieved through various methods. For instance, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone has been used to produce 2H-indazole-4,7-dione derivatives, which can be further brominated to yield compounds like 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione . Additionally, a one-pot palladium-catalyzed alkylation/direct arylation reaction has been employed to synthesize six-membered-ring annulated 2H-indazoles . Furthermore, 1H-benzo[g]indazoles have been synthesized starting from Morita–Baylis–Hillman adducts through a sequence involving copper-catalyzed alkynylation and a 6π-electrocyclization .
Molecular Structure Analysis
The molecular structure of 6-bromo-1H-indazole derivatives has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
The bromine atom in 6-bromo-1H-indazole makes it a versatile reactant for further chemical transformations. Brominated indazoles can undergo various reactions, including intramolecular cyclization when reacted with terminal di-bromoalkanes, leading to the formation of fused indazole ring systems . The bromination of indazole itself has been studied, revealing the reactivity sequence of different positions in the indazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1H-indazole derivatives are influenced by the presence of the bromine atom and the specific substituents attached to the indazole core. These properties can be characterized using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione derivatives, for example, has been evaluated in vitro, demonstrating significant activity against certain cancer cell lines .
Scientific Research Applications
1. Synthetic Methodology Development
6-Bromo-1H-indazole serves as a starting material in the development of novel synthetic methodologies. Kanishchev and Dolbier (2018) detailed an efficient approach for synthesizing SF5-substituted heterocyclic systems, specifically 6-SF5-indazoles. This process involved creating derivatives, including bromo-substituted compounds, and was exemplified by synthesizing a gamendazole analog, showcasing its utility in synthetic chemistry (Kanishchev & Dolbier, 2018).
2. Pharmaceutical Applications
The 1H-indazole core, including its bromo derivatives, is fundamental in pharmaceutical research. Yoo et al. (2018) investigated indazole-4,7-dione derivatives as potential BRD4 inhibitors, a protein implicated in cancer cell proliferation. They synthesized various 1H-indazole derivatives, one of which showed significant tumor size reduction in vivo, demonstrating the scaffold's potential in cancer therapy (Yoo et al., 2018).
3. Anticancer Agent Development
Hoang et al. (2022) explored 6-substituted amino-1H-indazole derivatives as anticancer agents. They synthesized a series of these derivatives, which showed inhibitory activity against various cancer cell lines, identifying one compound in particular as a potent antiproliferative agent (Hoang et al., 2022).
4. Enzyme Inhibition Studies
Indazole derivatives, including 6-bromo-1H-indazole, have been evaluated for their effects on enzymes like lactoperoxidase (LPO). Köksal and Alım (2018) investigated the inhibitory effects of various indazoles on bovine milk LPO, finding strong inhibitory effects, which is crucial for understanding enzyme interactions in biological systems (Köksal & Alım, 2018).
5. Ligand Synthesis in Organometallic Chemistry
Hurtado et al. (2009) utilized 1H-indazole in the synthesis of terdentate ligands for chromium(III) complexes. These complexes demonstrated activity in the polymerization of ethylene, highlighting the role of indazole derivatives in creating catalysts for industrial processes (Hurtado et al., 2009).
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry .
properties
IUPAC Name |
6-bromo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDUJVLNZANRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591229 | |
Record name | 6-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indazole | |
CAS RN |
79762-54-2 | |
Record name | 6-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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